molecular formula C17H17N3O2 B13807876 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole CAS No. 85681-48-7

3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole

Cat. No.: B13807876
CAS No.: 85681-48-7
M. Wt: 295.34 g/mol
InChI Key: XWNFKTCCFUFDRG-UHFFFAOYSA-N
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Description

3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted anilines with hydrazine derivatives, followed by cyclization with triethyl orthoformate or similar reagents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and aromatic rings may play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxyphenyl)-5-phenyl-s-triazole
  • 3-(o-Tolyl)-5-(m-methoxyphenyl)-s-triazole
  • 3-(5-Methoxy-o-tolyl)-5-phenyl-s-triazole

Comparison

Compared to similar compounds, 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole may exhibit unique properties due to the specific positioning of the methoxy groups and the combination of aromatic rings

Properties

CAS No.

85681-48-7

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-(5-methoxy-2-methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H17N3O2/c1-11-7-8-14(22-3)10-15(11)17-18-16(19-20-17)12-5-4-6-13(9-12)21-2/h4-10H,1-3H3,(H,18,19,20)

InChI Key

XWNFKTCCFUFDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C2=NC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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